molecular formula C12H14N2O5 B10964113 5-[(2-Methyl-4-nitrophenyl)amino]-5-oxopentanoic acid

5-[(2-Methyl-4-nitrophenyl)amino]-5-oxopentanoic acid

Cat. No.: B10964113
M. Wt: 266.25 g/mol
InChI Key: QJTLWOPRDICLCI-UHFFFAOYSA-N
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Description

5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid is an organic compound that features a nitroaniline moiety attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products

Scientific Research Applications

5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific structure, which combines the properties of nitroaniline and pentanoic acid. This combination allows for unique reactivity and applications that are not possible with the individual components .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

5-(2-methyl-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O5/c1-8-7-9(14(18)19)5-6-10(8)13-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,13,15)(H,16,17)

InChI Key

QJTLWOPRDICLCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O

Origin of Product

United States

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